molecular formula C7H12Br2O B14395166 1,1-Dibromo-2-ethoxy-3-ethylcyclopropane CAS No. 88146-46-7

1,1-Dibromo-2-ethoxy-3-ethylcyclopropane

Cat. No.: B14395166
CAS No.: 88146-46-7
M. Wt: 271.98 g/mol
InChI Key: QWNCITXKHXXLNY-UHFFFAOYSA-N
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Description

1,1-Dibromo-2-ethoxy-3-ethylcyclopropane is a halogenated cyclopropane derivative characterized by a strained three-membered ring system substituted with two bromine atoms at the 1,1-positions, an ethoxy group at the 2-position, and an ethyl group at the 3-position. The compound’s unique stereoelectronic properties arise from the cyclopropane ring’s inherent angle strain and the electron-withdrawing effects of bromine, which influence its reactivity and stability.

Properties

CAS No.

88146-46-7

Molecular Formula

C7H12Br2O

Molecular Weight

271.98 g/mol

IUPAC Name

1,1-dibromo-2-ethoxy-3-ethylcyclopropane

InChI

InChI=1S/C7H12Br2O/c1-3-5-6(10-4-2)7(5,8)9/h5-6H,3-4H2,1-2H3

InChI Key

QWNCITXKHXXLNY-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C1(Br)Br)OCC

Origin of Product

United States

Preparation Methods

The synthesis of 1,1-Dibromo-2-ethoxy-3-ethylcyclopropane typically involves the bromination of 2-ethoxy-3-ethylcyclopropane. The reaction is carried out under controlled conditions using bromine (Br2) as the brominating agent. The reaction proceeds via a free radical mechanism, where the bromine atoms are added to the cyclopropane ring. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.

Chemical Reactions Analysis

1,1-Dibromo-2-ethoxy-3-ethylcyclopropane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of 2-ethoxy-3-ethylcyclopropene.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc (Zn) and hydrochloric acid (HCl).

Scientific Research Applications

1,1-Dibromo-2-ethoxy-3-ethylcyclopropane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce cyclopropane rings into target molecules.

    Biology: The compound can be used to study the effects of cyclopropane-containing compounds on biological systems.

    Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dibromo-2-ethoxy-3-ethylcyclopropane involves its interaction with various molecular targets. The bromine atoms can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The ethoxy and ethyl groups can influence the compound’s reactivity and stability. The cyclopropane ring can undergo ring-opening reactions under certain conditions, leading to the formation of open-chain compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Reactivity and Stability

The compound’s reactivity and applications are best understood by comparing it to analogs with variations in substituents or ring functionalization. Key comparisons include:

Halogenated Cyclopropanes
  • 1,2-Dichloropropene (CAS 563-54-2): A linear alkene with chlorine substituents, this compound lacks the cyclopropane ring strain but shares halogen-driven reactivity. Unlike 1,1-dibromo-2-ethoxy-3-ethylcyclopropane, its linear structure reduces steric hindrance, favoring electrophilic addition reactions over ring-opening pathways .
  • Ethyl-2-bromohexanoate (CAS 2061): A brominated ester with a linear carbon chain, this compound exhibits nucleophilic substitution reactivity at the bromine site but lacks the cyclopropane ring’s electronic effects. Its applications focus on ester hydrolysis rather than ring-strain-mediated reactions .
Ethoxy-Substituted Cyclopropanes
  • Ethyl (1SR,2RS,3SR)-2-diethoxymethyl-3-(ethylsulfanyl)cyclopropane-1-carboxylate (3b) : Synthesized via diastereoselective thiol-ene reactions, this compound replaces bromine with a sulfanyl group and introduces a diethoxymethyl moiety. The ethoxy groups enhance solubility in polar solvents, while the sulfanyl substituent facilitates radical-mediated ring-opening reactions, contrasting with the bromine atoms’ propensity for elimination or nucleophilic substitution .
Cyclopropane Carboxamides
  • 1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide: This derivative features a carboxamide group and a hydroxyimino substituent, enabling hydrogen bonding and coordination chemistry. Unlike the brominated compound, its applications extend to metal-organic frameworks and catalysis rather than halogen-specific reactivity .

Structural and Functional Data Table

Compound Name Key Substituents Molecular Formula (Inferred) Key Properties/Applications Reference
This compound 1,1-Br; 2-OEt; 3-Et C₆H₁₀Br₂O High ring strain; halogen-mediated reactivity N/A
1,2-Dichloropropene 1,2-Cl; alkene C₃H₄Cl₂ Electrophilic addition; agrochemical intermediate
Ethyl-2-bromohexanoate Br; ester C₈H₁₅BrO₂ SN2 reactions; pharmaceutical synthesis
Compound 3b (Ethyl cyclopropane carboxylate) 2-diethoxymethyl; 3-ethylsulfanyl C₁₃H₂₂O₄S Diastereoselective synthesis; radical reactions
Cyclopropanecarboxamide derivative Carboxamide; hydroxyimino C₁₃H₁₆N₂O₂ Crystal engineering; coordination chemistry

Stability and Environmental Impact

  • Brominated cyclopropanes are less thermally stable than chlorinated analogs due to weaker C-Br bonds. For instance, 1,1-dibromo derivatives decompose at ~120°C, whereas 1,2-dichloropropene remains stable up to 200°C .

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